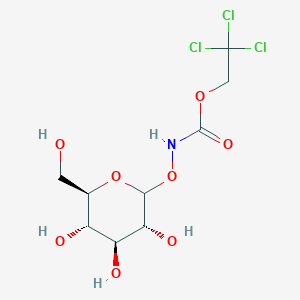
2,2,2-trichloroethoxyformamido-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethoxyformamido-D-glucopyranoside is a complex chemical compound with the molecular formula C21H24Cl3NO9S and a molecular weight of 572.84 g/mol . It is a glycosylation product of naturally occurring phenyl 2,3,4,6-tetraacetate . This compound is primarily used in biomedical research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethoxyformamido-D-glucopyranoside involves multiple steps. One common method includes the glycosylation of phenyl 2,3,4,6-tetraacetate with 2,2,2-trichloroethoxyformamido . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale glycosylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is usually purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethoxyformamido-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethoxyformamido-D-glucopyranoside has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloroethoxyformamido-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins. This interaction can influence various biological pathways and cellular functions, making it a valuable tool in biomedical research.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside: This compound is structurally similar and shares many of the same applications.
Octyl-β-D-glucopyranoside: Another glycosylation product used in similar research applications.
Uniqueness
2,2,2-Trichloroethoxyformamido-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of the trichloroethoxyformamido group. This unique structure allows it to interact with specific molecular targets and pathways, making it particularly useful in studies involving glycosylation and related processes .
Propiedades
Fórmula molecular |
C9H14Cl3NO8 |
|---|---|
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbamate |
InChI |
InChI=1S/C9H14Cl3NO8/c10-9(11,12)2-19-8(18)13-21-7-6(17)5(16)4(15)3(1-14)20-7/h3-7,14-17H,1-2H2,(H,13,18)/t3-,4-,5+,6-,7?/m1/s1 |
Clave InChI |
HEIAGTZTDUWUJH-WLDMJGECSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)ONC(=O)OCC(Cl)(Cl)Cl)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)ONC(=O)OCC(Cl)(Cl)Cl)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


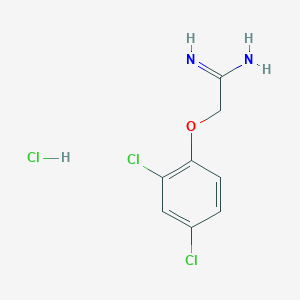


![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
![4,7,12,15-Tetrachloro[2.2]paracyclophane](/img/structure/B14033445.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
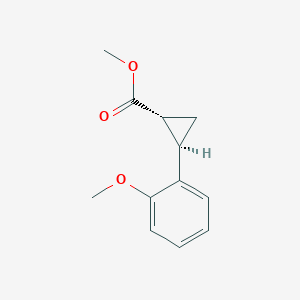
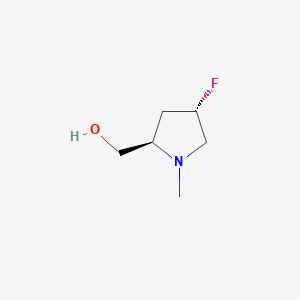
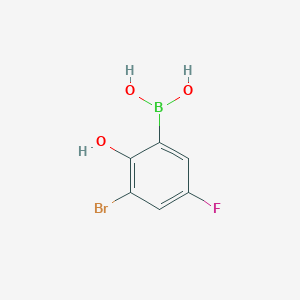

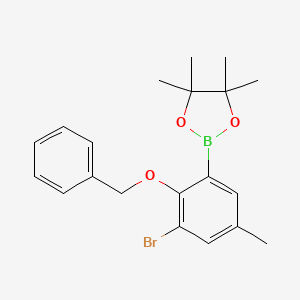
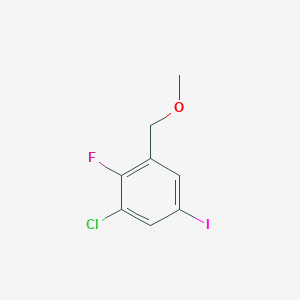
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)
